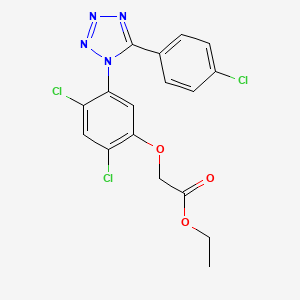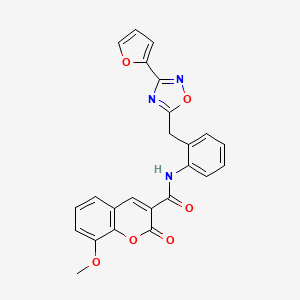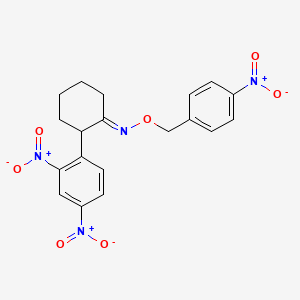
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetraazol-1-yl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is a complex organic compound known for its unique molecular structure. It contains chlorine-substituted phenyl groups and a tetrazole ring, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate typically involves multi-step organic reactions. Here’s a simplified version:
Initial Formation of Tetrazole Ring: This step involves the reaction of 4-chlorophenyl with sodium azide (NaN3) in the presence of a solvent like DMF (dimethylformamide) under heat to form 5-(4-chlorophenyl)-1H-tetrazole.
Chlorination and Attachment of the Dichlorophenyl Group: The intermediate then undergoes a chlorination reaction followed by coupling with 2,4-dichlorophenyl under specific conditions like the use of a catalyst (Pd/C) and controlled temperature.
Final Ester Formation: The resultant compound reacts with ethyl bromoacetate in the presence of a base like K2CO3 (potassium carbonate) to form the final product.
Industrial Production Methods: In industrial settings, the synthesis involves scaled-up versions of the laboratory procedures with optimizations for yield, purity, and cost. Automated reactors and continuous flow chemistry techniques might be employed for higher efficiency.
化学反応の分析
Types of Reactions It Undergoes: Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate participates in various organic reactions, such as:
Nucleophilic Substitution: Its ester group can undergo nucleophilic attack leading to amide or carboxylic acid derivatives.
Oxidation and Reduction: The aromatic rings can participate in electrophilic substitution reactions. The tetrazole ring may undergo oxidation under harsh conditions.
Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to produce the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include ammonia or primary amines under mild heating.
Oxidation: Use of strong oxidizing agents like KMnO4 (potassium permanganate).
Hydrolysis: Acidic or basic aqueous solutions, like HCl (hydrochloric acid) or NaOH (sodium hydroxide).
Major Products Formed:
From nucleophilic substitution: amides, carboxylic acids.
From oxidation: Various oxidized derivatives depending on the conditions.
From hydrolysis: Ethanol and carboxylic acid derivatives.
科学的研究の応用
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate has diverse applications:
Chemistry: Used as a building block in synthesizing more complex molecules.
Biology: Explored for potential as an enzyme inhibitor or ligand in binding studies.
Medicine: Investigated for pharmaceutical properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in material science for developing novel polymers or as an intermediate in agrochemical synthesis.
作用機序
The specific mechanism by which this compound exerts its effects depends on the context of its application. Generally, its molecular structure allows it to interact with various biological targets:
Molecular Targets and Pathways: It may bind to enzyme active sites, disrupting normal enzyme function, or interact with receptor proteins, affecting signal transduction pathways.
類似化合物との比較
Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate is unique due to its combination of chloro-substituted phenyl groups and a tetrazole ring. Similar compounds include:
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
Tetrazole-containing compounds: Widely studied for their pharmacological potentials, such as losartan (an antihypertensive drug).
Each of these similar compounds has distinct properties and applications, but none combine the exact structure and potential versatility as Ethyl 2-(2,4-dichloro-5-(5-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl)phenoxy)acetate, making it a unique subject of study.
特性
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[5-(4-chlorophenyl)tetrazol-1-yl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O3/c1-2-26-16(25)9-27-15-8-14(12(19)7-13(15)20)24-17(21-22-23-24)10-3-5-11(18)6-4-10/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHENHJMONAGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N2C(=NN=N2)C3=CC=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B2696837.png)

![4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N,N-dimethyl-1,4-diazepane-1-sulfonamide](/img/structure/B2696839.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2696841.png)
![N-(2,5-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2696842.png)

![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2696845.png)
![N-[(2Z)-3-(benzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2696847.png)
![methyl 3-[6-[(4-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/new.no-structure.jpg)
![4-chloro-5-imino-6H,7H,8H-5lambda6-thiopyrano[3,2-d]pyrimidin-5-one](/img/structure/B2696851.png)
![(2E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2696853.png)
![N-{1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl}-N-methylmethanesulfonamide](/img/structure/B2696854.png)

![N'-[(2-methoxyadamantan-2-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2696859.png)
